molecular formula C8H12O B2647633 1-Spiro[2.3]hexan-2-ylethanone CAS No. 42809-23-4

1-Spiro[2.3]hexan-2-ylethanone

Cat. No.: B2647633
CAS No.: 42809-23-4
M. Wt: 124.183
InChI Key: UZUNGBHWOSTCKE-UHFFFAOYSA-N
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Description

1-Spiro[23]hexan-2-ylethanone is a unique organic compound characterized by its spirocyclic structure The spiro[23]hexane framework consists of a six-membered ring fused to a three-membered ring at a single carbon atom, creating a highly strained and reactive structure

Preparation Methods

The synthesis of 1-Spiro[2.3]hexan-2-ylethanone typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Spiro[2.3]hexan-2-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Spiro[2.3]hexan-2-ylethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The unique structure of this compound makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Spirocyclic compounds, including this compound, are investigated for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.

    Industry: This compound is used in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-Spiro[2.3]hexan-2-ylethanone exerts its effects involves its highly strained spirocyclic structure, which makes it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

1-Spiro[2.3]hexan-2-ylethanone can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-Spiro[23]hexan-2-ylethanone lies in its specific spiro[2

Properties

IUPAC Name

1-spiro[2.3]hexan-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6(9)7-5-8(7)3-2-4-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNGBHWOSTCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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